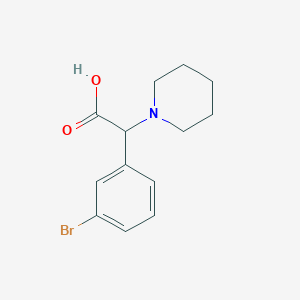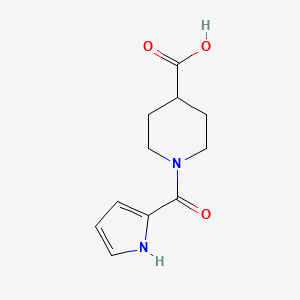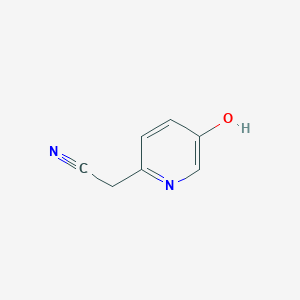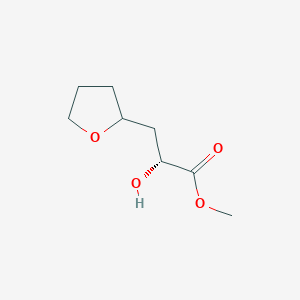
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is a chiral amine compound that features a 1,3,4-oxadiazole ring substituted with a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the chiral amine side chain. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The chiral amine can be introduced through reductive amination or other chiral synthesis techniques.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while substitution on the phenyl ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and chiral amine moiety can play crucial roles in binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-Methyl-1-(5-phenyl-1,2,4-oxadiazol-2-yl)butan-1-amine: Similar structure but with a different oxadiazole isomer.
(S)-3-Methyl-1-(5-phenyl-1,3,4-thiadiazol-2-yl)butan-1-amine: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
(S)-3-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine is unique due to its specific oxadiazole ring substitution pattern and chiral amine side chain, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C13H17N3O |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(1S)-3-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C13H17N3O/c1-9(2)8-11(14)13-16-15-12(17-13)10-6-4-3-5-7-10/h3-7,9,11H,8,14H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
JHYINNKFJSWFRX-NSHDSACASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C1=NN=C(O1)C2=CC=CC=C2)N |
Kanonische SMILES |
CC(C)CC(C1=NN=C(O1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



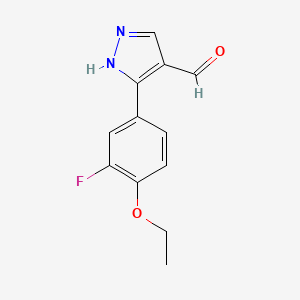



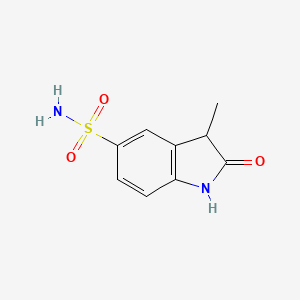
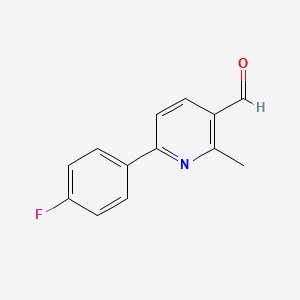
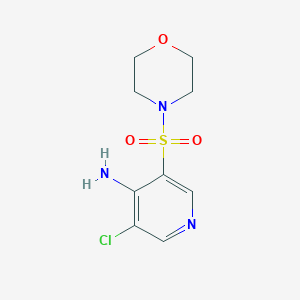
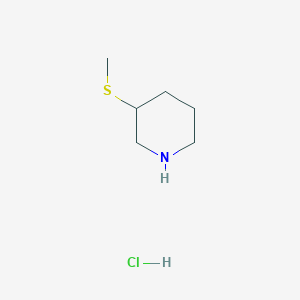
![7-Bromospiro[1,2-dihydroindene-3,3'-pyrrolidine]](/img/structure/B11813197.png)
